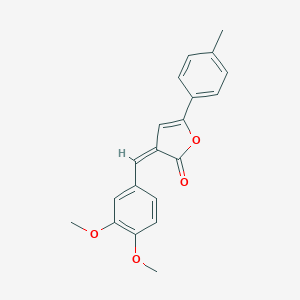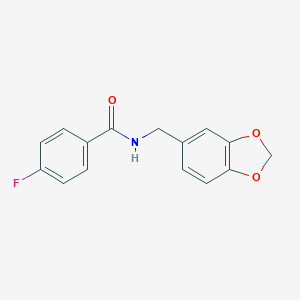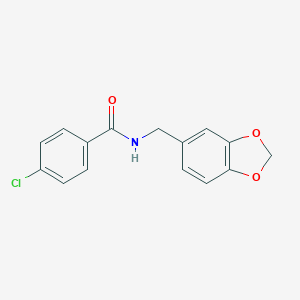![molecular formula C21H21ClN2O3 B394198 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B394198.png)
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group and a phenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide typically involves multiple steps. One common method includes the acylation of aniline to produce maleanilic acid, followed by further reactions to introduce the pyrrolidine ring and the chlorophenyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Phenylacetamide: A compound with a phenyl group and an acetamide functional group.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Uniqueness
Its complex structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C21H21ClN2O3 |
|---|---|
Molekulargewicht |
384.9g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-19(25)23(13-12-15-6-4-3-5-7-15)18-14-20(26)24(21(18)27)17-10-8-16(22)9-11-17/h3-11,18H,2,12-14H2,1H3 |
InChI-Schlüssel |
UGWIWIXFMNQSFU-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B394117.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394118.png)
![2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B394119.png)

![4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B394122.png)
![2-(2-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B394123.png)
![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanoate](/img/structure/B394124.png)
![1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone](/img/structure/B394126.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B394127.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B394129.png)


![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B394136.png)
![5-(4-Tert-butylphenyl)-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-1,2,4-triazole-3-thione](/img/structure/B394137.png)
